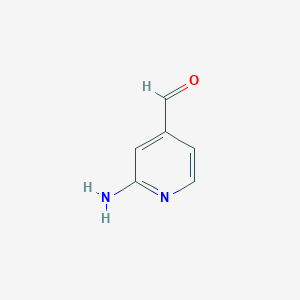

2-Aminopyridine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZXDNKDMWICDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622207 | |

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-61-9 | |

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications.

Introduction and Significance

This compound, CAS Number 89640-61-9 , is a bifunctional aromatic heterocycle.[1][2] It incorporates two key reactive sites: a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 4-position. This unique arrangement makes it a versatile synthon for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.[3]

The 2-aminopyridine scaffold itself is a privileged structure in drug discovery, known to interact with a wide range of biological targets.[3] The addition of a formyl group provides a reactive handle for derivatization, allowing for the systematic exploration of chemical space in lead optimization campaigns. However, a review of the scientific literature indicates that the 2-amino-4-carbaldehyde isomer is less commonly reported than its 2-amino-3-carbaldehyde counterpart, suggesting unique synthetic challenges or unexplored potential. This guide aims to consolidate the known information and provide expert insights into its synthetic utility.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from supplier information and computational models.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 89640-61-9 | [1][2] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Aminoisonicotinaldehyde | [1] |

| Purity (Typical) | 97-98% | [2] |

| Recommended Storage | Refrigeration | [2] |

| XLogP3 (Computed) | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 56 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthetic Strategy and Plausible Routes

The synthesis of this compound is not as straightforward as some of its isomers. A common route to 2-aminopyridines involves the reaction of pyridine N-oxides with an aminating agent. However, research has shown that a pyridine N-oxide bearing a 4-carboxaldehyde substituent can be unstable and prone to degradation under typical reaction conditions, complicating this approach.[4]

Therefore, a more robust, multi-step strategy is required. Drawing from established methodologies for related pyridine derivatives, a plausible and logical synthetic pathway can be designed. The causality behind this proposed workflow is to use stable, well-characterized reactions to build the target molecule from a readily available starting material.

Caption: Proposed multi-step synthesis of this compound.

Rationale for the Proposed Synthesis:

-

Starting Material Selection : 2-Amino-4-methylpyridine is a commercially available and relatively inexpensive starting material.

-

Amino Group Protection : The amino group is highly nucleophilic and can interfere with the oxidation of the methyl group. Protecting it, for instance as a pivaloyl amide, is a standard and effective strategy to prevent side reactions. This specific protecting group has been successfully used in the ortho-lithiation and formylation of 2-aminopyridine to synthesize the 3-carbaldehyde isomer, demonstrating its stability and compatibility.[5]

-

Methyl Group Oxidation : The oxidation of a methyl group on a pyridine ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for this purpose.[6] Alternative, milder methods could also be explored depending on the substrate's sensitivity.

-

Deprotection : The final step involves the removal of the protecting group to unveil the free amino group. Acidic hydrolysis is typically effective for cleaving amide bonds, yielding the target compound.

Predicted Spectroscopic Characterization

For a scientist, confirming the structure of a synthesized compound is paramount. While published spectra for this specific molecule are scarce, we can predict its key NMR and IR signatures based on established principles and data from analogous structures.

-

¹H NMR Spectroscopy (Predicted) :

-

Aldehyde Proton (-CHO) : Expected as a singlet in the downfield region, typically between δ 9.8-10.2 ppm.

-

Amino Protons (-NH₂) : A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.

-

Pyridine Ring Protons : The pyridine ring will exhibit three distinct signals. Proton H6 (adjacent to the nitrogen) will be a doublet at the most downfield position (approx. δ 8.0-8.2 ppm). Protons H5 and H3 will appear in the aromatic region (approx. δ 6.5-7.5 ppm), with their specific splitting patterns (doublet and singlet/doublet of doublets, respectively) influenced by their coupling constants.

-

-

¹³C NMR Spectroscopy (Predicted) :

-

Carbonyl Carbon (C=O) : The aldehyde carbon is the most deshielded, expected above δ 190 ppm.

-

Pyridine Ring Carbons : Four distinct signals are expected. C2 (bearing the amino group) and C4 (bearing the aldehyde) will be significantly downfield. C6 (adjacent to the ring nitrogen) will also be downfield, while C3 and C5 will be further upfield.

-

-

Infrared (IR) Spectroscopy (Predicted) :

-

N-H Stretch : Two characteristic sharp-to-medium bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.

-

C=O Stretch : A strong, sharp absorption band for the aldehyde carbonyl, expected around 1690-1710 cm⁻¹.

-

C=N and C=C Stretches : Aromatic ring stretching vibrations in the 1500-1620 cm⁻¹ region.

-

C-H Bending : Out-of-plane C-H bending vibrations for the substituted pyridine ring below 900 cm⁻¹.

-

Chemical Reactivity and Synthetic Potential

The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations.

Caption: Reactivity map for this compound.

-

Reactions involving the Aldehyde : The formyl group is a classic electrophile. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) , which can be further reduced to secondary amines. It can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄), or oxidized to a carboxylic acid using stronger oxidizing agents. It is also a substrate for olefination reactions like the Wittig reaction.

-

Reactions involving the Amino Group : The 2-amino group is nucleophilic and can be acylated or alkylated. Its true synthetic power, however, lies in its role as a binucleophile in cyclization reactions.

-

Bifunctional Reactivity : The most compelling applications involve the tandem reactivity of both functional groups. For example, in a three-component reaction with an α-haloketone, the pyridine nitrogen first displaces the halide, followed by intramolecular condensation between the amino group and the ketone to form the highly valuable imidazo[1,2-a]pyridine core. The aldehyde at the 4-position would remain as a handle for further diversification of this fused heterocyclic system.

Illustrative Experimental Protocol: Schiff Base Synthesis

To provide a practical context, the following is a detailed, self-validating protocol for a representative reaction: the synthesis of N-(pyridin-2-yl)-1-(phenyl)methanimine from 2-aminopyridine and benzaldehyde. This serves as a model for the expected reactivity of the aldehyde group in this compound.

Objective : To synthesize a Schiff base via condensation, demonstrating the reactivity of the aldehyde functional group.

Materials :

-

This compound (1.22 g, 10.0 mmol)

-

Aniline (0.93 g, 10.0 mmol)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

Procedure :

-

Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.

-

Addition of Amine : To the stirring solution, add aniline (0.93 g, 10.0 mmol) dropwise at room temperature.

-

Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification : Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

-

Characterization : Dry the purified solid under vacuum and characterize its structure using NMR, IR, and Mass Spectrometry to confirm the formation of the imine C=N bond and the overall structure.

Safety and Handling

-

Potential Hazards : 2-aminopyridine is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[5] Aldehydes are often irritants and sensitizers.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes. Weigh and handle the solid material in a fume hood.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising yet under-explored building block for synthetic and medicinal chemistry. While its synthesis presents challenges compared to other isomers, a logical multi-step route can be proposed based on established chemical principles. Its bifunctional nature—a nucleophilic amino group and an electrophilic aldehyde—provides a rich platform for creating diverse and complex molecular structures, particularly for constructing fused heterocyclic systems of pharmaceutical interest. This guide provides the foundational knowledge and practical insights necessary for researchers to begin exploring the synthetic utility of this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Murtaza, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Retrieved from [Link]

-

Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.89640-61-9. Retrieved from [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Bunnage, M. E., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Retrieved from [Link]

- Wang, M., et al. (2006). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2020). MDPI. Retrieved from [Link]

-

Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Retrieved from [Link]

-

Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]

-

Umofia, E., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

-

Sheeja Lovely, K. L. P., & Christudhas, M. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Ghorbani-Choghamarani, A., et al. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

Sources

- 1. This compound | C6H6N2O | CID 22063700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.89640-61-9 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrcps.com [ijcrcps.com]

Structural Analysis and Characterization of 2-Aminopyridine-4-carbaldehyde: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Aminopyridine-4-carbaldehyde (IUPAC Name: this compound)[1], a pivotal heterocyclic building block in medicinal chemistry and materials science.[2] As a molecule featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, its unambiguous identification is critical for ensuring reaction success and the purity of downstream products. This document moves beyond rote procedures to explain the causality behind experimental choices, presenting a multi-technique, self-validating workflow. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as a cohesive strategy for structural elucidation. The guide is intended for researchers, chemists, and drug development professionals who require a robust, field-proven approach to molecular characterization.

Introduction: The Significance of a Well-Defined Structure

This compound, with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol , is a highly functionalized pyridine derivative.[1] Its value stems from the dual reactivity of the amino and aldehyde groups, which allows for the synthesis of a wide array of more complex molecules, including Schiff bases and other heterocyclic systems with potential pharmacological activity.[3] The precise arrangement of these functional groups on the pyridine ring dictates the molecule's electronic properties, reactivity, and its ability to form specific intermolecular interactions, which is fundamental in drug design.[2]

Therefore, a rigorous and multi-faceted analytical approach is not merely academic; it is a prerequisite for reliable and reproducible research. The following sections outline an integrated workflow designed to provide unequivocal structural confirmation.

Caption: Integrated workflow for the synthesis and structural validation.

Spectroscopic Characterization: A Triad of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

Causality Behind the Experiment: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar compound and its residual solvent peak does not obscure key signals. Furthermore, the amine protons (NH₂) are often observable in DMSO-d₆, whereas they may exchange too rapidly in solvents like D₂O or CD₃OD.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.70 | Singlet (s) | 1H | Aldehyde H (-CHO) | Highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. |

| ~8.10 | Doublet (d) | 1H | Pyridine H5 | Adjacent to the electron-donating NH₂ group but ortho to the aldehyde, leading to a downfield shift. |

| ~7.00 | Singlet (s) | 2H | Amine H₂ (-NH₂) | Broad singlet; chemical shift can vary with concentration and temperature. Positioned downfield due to attachment to the aromatic ring. |

| ~6.80 | Doublet (d) | 1H | Pyridine H3 | Adjacent to the electron-donating NH₂ group, causing significant shielding (upfield shift). |

| ~6.70 | Doublet of Doublets (dd) | 1H | Pyridine H6 | Influenced by both the ring nitrogen and the adjacent H5. |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | Aldehyde C (C=O) | Carbonyl carbons are characteristically found in the far downfield region of the spectrum. |

| ~162.0 | Pyridine C2 (-C-NH₂) | Carbon directly attached to the highly electronegative nitrogen of the amino group is significantly deshielded. |

| ~152.0 | Pyridine C6 | Carbon adjacent to the ring nitrogen is deshielded. |

| ~140.0 | Pyridine C4 (-C-CHO) | Quaternary carbon attached to the aldehyde group. |

| ~115.0 | Pyridine C5 | Shielded by the adjacent electron-donating amino group. |

| ~108.0 | Pyridine C3 | Highly shielded due to being ortho to the powerful electron-donating amino group. |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Causality Behind the Experiment: By passing infrared radiation through the sample, we can excite molecular vibrations at specific frequencies. The presence of strong, characteristic absorption bands for the aldehyde carbonyl (C=O) and the amine (N-H) groups provides direct evidence for the compound's structure.

Expected IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Pyridine Ring |

| ~2850, ~2750 | Weak, Doublet | C-H Aldehydic Stretch | Aldehyde (-CHO) |

| ~1680 | Strong, Sharp | C=O Carbonyl Stretch | Aldehyde (-CHO) |

| ~1620 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretches | Pyridine Ring |

Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula.

Causality Behind the Experiment: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for polar molecules like this compound. They typically generate a protonated molecular ion [M+H]⁺ without causing significant fragmentation. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.

Expected Mass Spectrometry Data

| Technique | Expected Ion (m/z) | Information Provided |

| ESI-MS (Low Res) | 123.1 [M+H]⁺ | Confirms the molecular weight of 122.1 g/mol . |

| ESI-HRMS | Calculated for [C₆H₇N₂O]⁺: 123.0553 | An observed mass within a few ppm (e.g., 123.0551) provides unequivocal confirmation of the elemental formula C₆H₆N₂O.[1] |

Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Tuning: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass for the proposed formula.

Reactivity as a Confirmation Tool: Schiff Base Formation

The characterized functional groups imply specific reactivity. A simple confirmatory reaction, such as the formation of a Schiff base, validates the presence of both the primary amine and the aldehyde.[4] Reacting this compound with another primary amine or a different aldehyde should yield a new product (an imine) whose structure can be confirmed by the same spectroscopic techniques, noting the disappearance of the aldehyde proton signal and the appearance of a new imine (HC=N) proton signal in the ¹H NMR spectrum.

Caption: Reaction schematic for Schiff base formation.

Conclusion

The structural characterization of this compound is a clear demonstration of the power of a synergistic analytical workflow. By integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group confirmation from IR, and the molecular formula verification from HRMS, we can establish the molecule's identity with the highest degree of scientific certainty. This validated structural knowledge is the essential foundation upon which all subsequent research and development, particularly in the fields of medicinal chemistry and drug discovery, is built.

References

-

This compound | C6H6N2O | CID 22063700. PubChem. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

-

Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Drug Delivery and Therapeutics. [Link]

-

Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research and Chemical and Pharmaceutical Sciences. [Link]

-

Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. [Link]

-

A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. PubMed Central. [Link]

-

(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

-

2-Aminopyridine - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. ResearchGate. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

-

(PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

-

A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. RSC Publishing. [Link]

-

Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ResearchGate. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. [Link]

- Preparation method for 4-pyridinecarboxaldehyde.

Sources

- 1. This compound | C6H6N2O | CID 22063700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcrcps.com [ijcrcps.com]

Synthesis and reactivity of 2-aminoisonicotinaldehyde

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisonicotinaldehyde (also known as 2-aminopyridine-4-carbaldehyde) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a nucleophilic amino group, an electrophilic aldehyde, and an electron-deficient pyridine ring, endows it with a rich and versatile reactivity profile. This guide provides a comprehensive overview of the principal synthetic routes to 2-aminoisonicotinaldehyde, detailing proven experimental protocols. Furthermore, it offers an in-depth exploration of its reactivity, focusing on transformations of the aldehyde and amino moieties, and its application in constructing complex molecular scaffolds, particularly through cyclization and multicomponent reactions. This document serves as a technical resource for chemists aiming to leverage this valuable intermediate in the design and synthesis of novel pharmaceuticals and functional materials.

Introduction: The Strategic Value of 2-Aminoisonicotinaldehyde

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals and agrochemicals. Among them, substituted pyridines are considered "privileged scaffolds" due to their ability to engage in specific, high-affinity interactions with a wide range of biological targets. 2-Aminoisonicotinaldehyde (CAS No. 89640-61-9) emerges as a particularly valuable intermediate for several key reasons:

-

Bifunctional Reactivity: The presence of both a primary amine and an aldehyde on the same pyridine scaffold allows for sequential or one-pot reactions to rapidly build molecular complexity.

-

Cyclization Precursor: The 1,3-relationship between the amino group and the aldehyde carbon is perfectly poised for intramolecular cyclization reactions, providing facile access to fused bicyclic systems like imidazo[1,2-a]pyridines, which are prevalent in biologically active molecules.[1]

-

Modulation of Electronic Properties: The amino group acts as an electron-donating group, while the aldehyde is electron-withdrawing. This electronic interplay influences the reactivity of the pyridine ring and the functional groups themselves, opening avenues for selective transformations.

This guide will dissect the synthesis and predictable reactivity of this molecule, providing field-proven insights to facilitate its effective use in a research and development setting.

Synthesis of 2-Aminoisonicotinaldehyde

The preparation of 2-aminoisonicotinaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common and reliable methods proceed via the oxidation of a precursor alcohol or the amination of a halogenated pyridine.

Synthetic Pathway Overview

The following diagram illustrates two common conceptual pathways for the synthesis of 2-aminoisonicotinaldehyde.

Caption: Key synthetic routes to 2-aminoisonicotinaldehyde.

Detailed Experimental Protocol: Oxidation Route

This protocol describes the synthesis starting from 2-chloro-4-methylpyridine, which involves reduction, nucleophilic substitution, and final oxidation. A similar strategy involves the oxidation of the corresponding alcohol derived from 2-chloronicotinic acid.[2]

Workflow: Multi-step Synthesis via Oxidation

Caption: Experimental workflow for the oxidation route.

Step 1: Oxidation of 2-Chloro-4-methylpyridine to 2-Chloroisonicotinaldehyde

-

Causality: The methyl group at the 4-position is activated by the pyridine ring and can be selectively oxidized to an aldehyde. Selenium dioxide is a classic reagent for this transformation.

-

Protocol:

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add selenium dioxide (1.1 - 1.5 eq).

-

Heat the mixture to reflux (typically 100-120 °C) under an inert nitrogen atmosphere.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloroisonicotinaldehyde.

-

Step 2: Amination of 2-Chloroisonicotinaldehyde

-

Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the aldehyde group.[3] Ammonia or a protected ammonia equivalent can displace the chloride.

-

Protocol:

-

Place 2-chloroisonicotinaldehyde (1.0 eq) and a copper(I) catalyst (e.g., Cu₂O, 5-10 mol%) into a pressure-rated reaction vessel.

-

Add aqueous ammonia (28-30%, large excess) to the vessel.

-

Seal the vessel and heat to 120-150 °C. The internal pressure will increase significantly.

-

Maintain heating with vigorous stirring for 12-24 hours. Monitor by LC-MS for the disappearance of starting material.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford pure 2-aminoisonicotinaldehyde as a solid.

-

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized product.

| Technique | Expected Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ~9.70 (s, 1H, -CHO), ~8.10 (d, 1H, H-6), ~7.00 (s, 2H, -NH₂), ~6.85 (s, 1H, H-3), ~6.75 (d, 1H, H-5). Chemical shifts are approximate and can vary with solvent and concentration. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ ~193.0 (CHO), ~161.0 (C-2), ~152.0 (C-6), ~145.0 (C-4), ~112.0 (C-5), ~108.0 (C-3). |

| IR (ATR) | ν ~3450-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1620 cm⁻¹ (N-H bend), ~1580, 1500 cm⁻¹ (C=C/C=N stretch, pyridine ring). |

| Mass Spec (ESI+) | m/z = 123.05 [M+H]⁺ for C₆H₆N₂O. |

Reactivity of 2-Aminoisonicotinaldehyde

The molecule's reactivity is best understood by considering its three key functional components.

Caption: Reactivity map of 2-aminoisonicotinaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[4][5] This reactivity is fundamental to its role as a synthetic building block.

-

Imine (Schiff Base) Formation: This is one of the most common reactions. Condensation with primary amines (R-NH₂) under mild acidic catalysis or thermal conditions reversibly forms imines. This reaction is often the first step in multicomponent reactions or reductive aminations.[6]

-

Reductive Amination: The in situ formation of an imine followed by reduction with an appropriate hydride source (e.g., NaBH₃CN, NaBH(OAc)₃) provides a direct route to secondary amines, a crucial transformation in drug discovery.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the aldehyde into an alkene, enabling carbon-carbon bond formation and scaffold extension.[6]

-

Addition of Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the aldehyde to form secondary alcohols after an aqueous workup.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated systems.[7]

Reactions at the Amino Group

The primary amino group is a strong nucleophile and a directing group for electrophilic substitution on the pyridine ring.

-

Acylation and Sulfonation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is often used as a protecting group strategy or to introduce specific functionalities.

-

Cyclization Reactions: This is arguably the most powerful application of 2-aminoisonicotinaldehyde. The reaction with α-haloketones, for instance, leads directly to the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous therapeutic agents.[1] This three-component reaction highlights the molecule's utility in diversity-oriented synthesis.[8]

Protocol: Synthesis of a 3-Aroyl-imidazo[1,2-a]pyridine [1]

-

To a solution of 2-aminoisonicotinaldehyde (1.0 eq) in a solvent like ethanol or DMF, add an α-bromoketone (e.g., 2-bromoacetophenone) (1.0 eq).

-

Add a base such as sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Heat the mixture to reflux (80-100 °C) and monitor by TLC or LC-MS.

-

The reaction typically proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular condensation of the amino group with the ketone and subsequent dehydration/aromatization.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify by recrystallization or column chromatography to yield the desired fused heterocyclic product.

Applications in Drug Discovery

The derivatives of 2-aminoisonicotinaldehyde are critical precursors for compounds targeting diverse biological pathways. Substituted pyridines and imidazopyridines are well-represented in approved drugs.

-

Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold can mimic the purine core of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites. The aldehyde provides a convenient handle to introduce side chains that can target specific pockets within the enzyme.

-

GPCR Modulators: The structural rigidity and defined vectoral presentation of substituents on the pyridine or fused imidazole ring make it an ideal platform for designing ligands for G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The 2-aminopyridine motif is present in various compounds with demonstrated antimicrobial and antiviral activities.[9] The ability to rapidly generate libraries of derivatives from 2-aminoisonicotinaldehyde makes it valuable for structure-activity relationship (SAR) studies in these areas.

Conclusion

2-Aminoisonicotinaldehyde is a high-value, versatile chemical intermediate whose strategic importance is rooted in the orthogonal reactivity of its constituent functional groups. A thorough understanding of its synthesis and the predictable nature of its reactions empowers chemists to design and execute efficient synthetic routes to complex, functionally rich molecules. From its role in multicomponent reactions that rapidly build skeletal diversity to its use as a precursor for privileged heterocyclic scaffolds, 2-aminoisonicotinaldehyde will undoubtedly continue to be a key player in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- Benchchem. Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde - Application Notes and Protocols.

- BLD Pharm. 2-Aminoisonicotinaldehyde (89640-61-9).

- Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544.

- Smolecule. 2-Amino-4-chloronicotinaldehyde (884004-48-2).

- BLD Pharm. 2-Aminonicotinaldehyde (7521-41-7).

- Alchem.Pharmtech. CAS 89640-61-9 | 2-Aminoisonicotinaldehyde.

- PubMed. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. (2022).

- MedchemExpress.com. 2-Chloronicotinaldehyde | Biochemical Reagent.

- Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

- ResearchGate. One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines.

- ResearchGate. Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives.

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

- Kumar, A., et al. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances.

- ResearchGate. Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021).

- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023).

- Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.

- PubMed Central. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.

- Chemistry LibreTexts. 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. (2020).

- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025).

- Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 111, 116-134.

- LTQ 6.1, Spring 2024. (2024). Nucleophilic Additions to Ketones and Aldehydes. YouTube.

- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 2-Aminopyridine-4-carbaldehyde

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 2-Aminopyridine-4-carbaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from structurally related compounds, ensuring a robust and reliable resource.

Introduction

This compound (CAS No. 89640-61-9), also known as 2-aminoisonicotinaldehyde, is a bifunctional heterocyclic compound with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol [1][2]. Its structure, featuring an electron-donating amino group and an electron-withdrawing aldehyde group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials[3]. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. This guide provides a comprehensive overview of the analytical techniques used to characterize this important molecule.

Molecular Structure and Key Analytical Features

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic signature. The interplay between the amino and aldehyde moieties influences the electronic environment of the pyridine ring, which is clearly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on analysis of its structural isomers and related compounds[4][5][6].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine ring, and the protons of the amino group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | 9.8 - 10.0 | Singlet (s) | - | 1H |

| H-6 | 8.1 - 8.3 | Doublet (d) | ~5.0 | 1H |

| H-5 | 7.0 - 7.2 | Doublet (d) | ~5.0 | 1H |

| H-3 | 6.8 - 7.0 | Singlet (s) | - | 1H |

| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

Expert Interpretation:

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum (around 9.8-10.0 ppm).

-

Aromatic Protons: The pyridine ring protons exhibit a characteristic splitting pattern. H-6, being adjacent to the ring nitrogen, is the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-5. H-5 will also be a doublet due to coupling with H-6. H-3 is expected to be a singlet as it has no adjacent protons to couple with. The electron-donating amino group at position 2 will shield the adjacent protons (H-3 and to a lesser extent H-6), while the electron-withdrawing aldehyde group at position 4 will deshield the adjacent protons (H-3 and H-5). The interplay of these effects results in the predicted chemical shifts.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-aldehyde | 190 - 195 |

| C-2 | 160 - 165 |

| C-4 | 150 - 155 |

| C-6 | 148 - 152 |

| C-5 | 115 - 120 |

| C-3 | 110 - 115 |

Expert Interpretation:

-

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and is expected to appear at a very low field (190-195 ppm).

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2, being directly attached to the electronegative amino group, is significantly deshielded. C-4, attached to the aldehyde group, is also deshielded. C-6, adjacent to the ring nitrogen, will also be in the downfield region. C-3 and C-5 are expected to be the most shielded of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH₂ protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[7].

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amino) | 3400 - 3200 | Medium, often two bands |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C-H Stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O Stretch (aldehyde) | 1700 - 1680 | Strong |

| C=C and C=N Stretch (aromatic ring) | 1650 - 1450 | Medium to strong, multiple bands |

| N-H Bend (amino) | 1640 - 1590 | Medium |

Expert Interpretation:

-

N-H Stretching: The amino group will give rise to two characteristic stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[8].

-

C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch is typically observed as two weaker bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

-

Carbonyl Stretching: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1650-1450 cm⁻¹ region[9].

-

N-H Bending: The scissoring vibration of the amino group is expected to be observed in the 1640-1590 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): m/z = 122

-

Key Fragments: m/z = 121, 94, 67

Expert Interpretation of Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

-

Loss of a Hydrogen Radical: The molecular ion can readily lose a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 121. This is often a very prominent peak.

-

Loss of Carbon Monoxide: A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment at m/z 94.

-

Subsequent Fragmentation: The fragment at m/z 94 (2-aminopyridine radical cation) can further fragment, for example, by losing a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 67.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile solid like this compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS) with electrospray ionization (ESI).

-

-

Mass Analyzer Parameters (EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-200.

-

Scan speed: 1 scan/second.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

-

Conclusion

This technical guide provides a comprehensive spectroscopic and analytical profile of this compound. By understanding its characteristic NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. While the presented spectral data is a synthesized representation based on sound chemical principles and data from closely related compounds, it serves as a robust guide for the analysis of this molecule.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Li, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base. Retrieved from [Link]

-

LookChem. This compound CAS NO.89640-61-9. Retrieved from [Link]

-

Pande, I. M., & Singh, P. P. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20, 354-356. [Link]

-

Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 104-112. [Link]

-

NIST. 2-Aminopyridine Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. CH 2 CH 2 regions of the 600 MHz 1 H NMR spectra of the isomeric.... Retrieved from [Link]

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Umofia, E., et al. (2016). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical, Environmental and Pharmaceutical Research, 7(1), 1-5. [Link]

-

Wikipedia. 2-Aminopyridine. Retrieved from [Link]

-

ResearchGate. Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Retrieved from [Link]

-

SpectraBase. 2,6-dichloroisonicotinaldehyde, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 89640-61-9 | this compound - Moldb [moldb.com]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 5. 3-AMINO-PYRIDINE-4-CARBALDEHYDE(55279-29-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. chimia.ch [chimia.ch]

An In-depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Possessing both a nucleophilic amino group and an electrophilic aldehyde, this molecule serves as a versatile scaffold for the synthesis of a wide array of complex molecular architectures. Its structural framework is a key component in the development of novel therapeutic agents, leveraging the well-established pharmacological importance of the 2-aminopyridine moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an exploration of its current and potential applications in drug discovery and beyond.

Molecular Structure and Key Identifiers

This compound, with the chemical formula C₆H₆N₂O, features a pyridine ring substituted with an amino group at the 2-position and a formyl (aldehyde) group at the 4-position. This substitution pattern dictates its unique reactivity and potential for diverse chemical transformations.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 89640-61-9 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O | [1][3] |

| Molecular Weight | 122.12 g/mol | [1][3] |

| Synonyms | 2-Aminoisonicotinaldehyde, 4-Formyl-2-aminopyridine | [1] |

| SMILES | C1=CN=C(C=C1C=O)N | [1] |

| InChIKey | HYZXDNKDMWICDW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimental data for some properties are not widely published, reasonable estimations can be made based on its isomers and parent compounds.

| Property | Value / Description | Rationale / Reference |

| Appearance | Expected to be a crystalline solid, likely yellow to brown in color. | Based on related aminopyridine aldehydes. |

| Melting Point | Estimated to be in the range of 90-220 °C. | The isomer 2-aminopyridine-3-carboxaldehyde melts at 99-102 °C[4], while 2-aminopyrimidine-5-carboxaldehyde melts at 209-214 °C. A precise experimental value is needed for confirmation. |

| Boiling Point | Estimated to be > 300 °C at 760 mmHg. | The isomer 3-amino-pyridine-4-carbaldehyde has a boiling point of 333.3 °C[5]. |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Likely sparingly soluble in water and non-polar solvents like hexanes. | The parent compound, 2-aminopyridine, is highly soluble in water and alcohol[6]. The 3-amino isomer is slightly soluble in water[5]. The presence of both a polar aldehyde and a hydrogen-bonding amino group suggests moderate polarity. |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in the literature, but a robust synthetic route can be proposed based on established transformations of pyridine derivatives. A common strategy involves the oxidation of the corresponding methyl-substituted pyridine.

Proposed Synthetic Pathway: Oxidation of 2-Amino-4-methylpyridine

This method is analogous to the synthesis of other pyridine aldehydes, where a methyl group is oxidized to a formyl group using a suitable oxidizing agent, such as selenium dioxide (SeO₂).[7]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a generalized procedure based on similar transformations and should be optimized for safety and yield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-amino-4-methylpyridine (1 equivalent) and selenium dioxide (1.1 equivalents) in a suitable solvent such as 1,4-dioxane or a mixture of dioxane and water.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction may take several hours to reach completion.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel. If the reaction mixture is aqueous, extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Key Transformations

The dual functionality of this compound provides a rich landscape for chemical transformations, making it a valuable building block.

Reactivity of the Aldehyde Group

The formyl group is a classical electrophile, readily participating in reactions such as:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted 4-(aminomethyl)-2-aminopyridines.

-

Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines.[8] These imines can be valuable intermediates for further cyclization reactions.

-

Wittig Reaction: Conversion of the aldehyde to an alkene using phosphorus ylides.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (2-aminopyridine-4-carboxylic acid) or reduced to an alcohol ( (2-aminopyridin-4-yl)methanol).

Reactivity of the Amino Group

The 2-amino group is nucleophilic and can undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Substitution reactions with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a versatile intermediate for introducing other functional groups.

-

Cyclocondensation: The amino group, in concert with the aldehyde (or a derivative), can participate in intramolecular or intermolecular reactions to form fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines.[9]

Synergistic Reactivity Workflow

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): Expected as a singlet in the downfield region, typically δ 9.8-10.2 ppm .

-

Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals. The proton at C5 (between the two substituents) will likely be a doublet, the proton at C3 will be a doublet, and the proton at C6 will be a doublet of doublets. Their chemical shifts would be in the range of δ 6.5-8.5 ppm . For the related 3-amino-pyridine-4-carbaldehyde, aromatic protons are observed in this region.[10]

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 4.5-6.0 ppm , whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-195 ppm .

-

Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the amino group (C2) is expected around δ 158-162 ppm , while the carbon bearing the aldehyde (C4) would be around δ 150-155 ppm . The other ring carbons would appear in the δ 110-150 ppm range. These predictions are based on data for 2-aminopyridine.[11]

Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic sharp to medium bands for the primary amine are expected in the region of 3300-3500 cm⁻¹ .[12]

-

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1680-1710 cm⁻¹ .

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1620 cm⁻¹ region.

-

N-H Bending: An amine scissoring vibration is expected near 1600-1650 cm⁻¹ .[12]

Mass Spectrometry

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 122 .

-

Fragmentation: Common fragmentation patterns would include the loss of CO (m/z = 94) and HCN (from the pyridine ring).

Applications in Drug Discovery and Materials Science

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13] this compound is a key intermediate for accessing novel analogues and derivatives.

-

Anticancer Agents: Aminopyridine carboxaldehyde derivatives, particularly their thiosemicarbazones, have been synthesized and evaluated as potent antitumor agents.[7] These compounds often act by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.

-

Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The aldehyde function allows for the facile introduction of various side chains to explore the inhibitor's interaction with the enzyme's active site.

-

CNS-Active Agents: Aminopyridine derivatives have shown activity on various central nervous system targets, including potassium channels.

-

Fluorescent Probes: The aminopyridine core can serve as a scaffold for fluorescent molecules, with applications in biological imaging and assays.[14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of its parent compound, 2-aminopyridine.

-

Hazards: 2-aminopyridine is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[6][15] It may also cause respiratory irritation.

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

-

Conclusion

This compound represents a highly valuable and versatile chemical intermediate. Its unique combination of nucleophilic and electrophilic centers within a pharmacologically relevant scaffold makes it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers a gateway to novel kinase inhibitors, anticancer agents, and other therapeutics. As synthetic methodologies continue to advance, the utility and applications of this powerful building block are poised to expand even further.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Zhang, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22063700, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(4), 37-43. Available at: [Link]

-

Eno, U., et al. (2020). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. ResearchGate. Retrieved from [Link]

- Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 361-363.

-

Royal Society of Chemistry. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances. Retrieved from [Link]

-

Al-Mokhanam, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7215. Available at: [Link]

-

Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

LookChem. This compound CAS NO.89640-61-9. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine - Mass spectrum (electron ionization). Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine - IR Spectrum. Retrieved from [Link]

-

ProQuest. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14273, 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Retrieved from [Link]

-

Healy, A. R., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 21(11), 4083–4087. Available at: [Link]

-

Mayr, H., et al. (2011). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]

-

Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-7. Available at: [Link]

-

Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

Sources

- 1. This compound | C6H6N2O | CID 22063700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.89640-61-9 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]

- 3. 89640-61-9 | this compound - Moldb [moldb.com]

- 4. 2-Aminopyridine-3-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-AMINO-PYRIDINE-4-CARBALDEHYDE(55279-29-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 12. tsijournals.com [tsijournals.com]

- 13. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopyridine-4-carbaldehyde: A Technical Guide to a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of the historical context, primary synthetic methodologies, physicochemical characterization, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chapter 1: The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry